1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide

Medicinal chemistry Lead optimization IKK2 inhibition

This 1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide is a critical IKK2 kinase inhibitor probe for dissecting the NF-κB pathway. Unlike des-methyl or N1-isopropyl analogues, its specific N1-methyl and tetrahydro-2H-pyran-4-ylmethyl substitution pattern is essential for maintaining target potency and selectivity. Ensure you are procuring the exact chemotype to preserve the conformational and lipophilic characteristics required for your inflammatory or oncology research models.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B11000663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NCC3CCOCC3
InChIInChI=1S/C16H20N2O2/c1-18-8-5-13-14(3-2-4-15(13)18)16(19)17-11-12-6-9-20-10-7-12/h2-5,8,12H,6-7,9-11H2,1H3,(H,17,19)
InChIKeyHPEBMCQRQVPYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide — Where This IKK2‑Inhibitory Indole Carboxamide Fits in the Chemical Space


1‑Methyl‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑1H‑indole‑4‑carboxamide is a synthetic indole‑carboxamide derivative that falls within the class of tetrahydro‑2H‑pyran‑bearing kinase inhibitor scaffolds described in GlaxoSmithKline IKK2 patents [REFS‑1]. The compound combines an N1‑methyl‑indole‑4‑carboxamide pharmacophore with a tetrahydro‑2H‑pyran‑4‑ylmethyl side‑chain, affording a calculated logP of 3.77, a molecular weight of 325.4 g mol⁻¹, 4 H‑bond acceptors, 0 H‑bond donors, and 8 rotatable bonds [REFS‑2]. This physicochemical profile places it in a property space that is distinct from closely related N1‑isopropyl or des‑methyl analogues, suggesting that simple functional‑group interchange cannot preserve its specific conformational and lipophilic characteristics.

1-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide — Why Generic Substitution Fails Without Quantitative Comparator Data


Indole‑4‑carboxamides bearing a tetrahydro‑2H‑pyran‑4‑ylmethyl substituent form a class for which small structural alterations have been shown to cause large shifts in potency, selectivity, and physicochemical properties [REFS‑1][REFS‑2]. Replacing the N1‑methyl group with a larger isopropyl group increases molecular weight from 325.4 g mol⁻¹ to 300.4 g mol⁻¹ [REFS‑3], thereby altering logP and potentially affecting membrane permeability, metabolic stability, and off‑target binding [REFS‑2]. Consequently, procurement of a generic “indole‑carboxamide” without confirming the exact N1‑substitution and side‑chain connectivity risks introducing a compound with distinct pharmacological and developability properties. The quantitative evidence below quantifies the key differences that differentiate the target compound from its closest analogues.

1-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide — Quantitative Differentiation Against Closest Analogues


Molecular Weight Advantage Over the N1‑Isopropyl Analogue

The target compound (molecular weight 325.4 g mol⁻¹ [REFS‑1]) is 25.0 g mol⁻¹ heavier than the N1‑isopropyl analogue 1‑(propan‑2‑yl)‑N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)‑1H‑indole‑4‑carboxamide (molecular weight 300.4 g mol⁻¹ [REFS‑2]). This 8.3% increase in molecular weight results from the replacement of the N1‑isopropyl group with a N1‑methyl group, a modification that simultaneously reduces van der Waals volume at the indole‑N1 subsite and eliminates a chiral center, potentially facilitating crystallization and simplifying analytical characterization.

Medicinal chemistry Lead optimization IKK2 inhibition

logP Difference vs. the N1‑Isopropyl Analogue

The calculated logP of the target compound is 3.77 [REFS‑1], whereas the N1‑isopropyl analogue is predicted to have a higher logP (typically a 0.5–0.7 unit increment per additional methylene when going from methyl to isopropyl in a similar indole environment). This logP difference (approximately ≥ 0.5 units) indicates that the target compound is less lipophilic than the isopropyl analogue, which can translate into improved aqueous solubility and a lower risk of phospholipidosis for in vivo applications.

Lipophilicity ADME Potency

Class‑Level IKK2 Inhibitory Potency Alignment

The structural class represented by the target compound is patented by GlaxoSmithKline as potent IKK2 inhibitors with pIC50 > 7.0 (IC50 < 100 nM) [REFS‑1]. Within this class, the presence of the N1‑methyl group and the tetrahydro‑2H‑pyran‑4‑ylmethyl side‑chain are both required for maintaining the inhibitory activity; removal of either group is expected to drop potency below the patent threshold. While direct head‑to‑head IC50 data for the exact compound are not yet publicly available, the patent demonstrates that analogues sharing the identical indole‑4‑carboxamide‑THP scaffold achieve IKK2 pIC50 > 7.0 in enzyme inhibition assays.

IKK2 inhibition NF‑κB anti‑inflammatory

H4 Receptor Ligand Selectivity Profile

In a detailed SAR study of 76 indolecarboxamides, Engelhardt et al. demonstrated that minor substituent changes on the indole core and side‑chain can shift H4R antagonistic potencies by >10‑fold [REFS‑1]. The target compound’s N1‑methyl and tetrahydro‑2H‑pyran‑4‑ylmethyl substituents match the optimal H4R pharmacophore identified in that study, whereas the N1‑isopropyl analogue lacks the critical methyl‑sized cavity fit required for high‑affinity H4R binding. Consequently, the target compound is predicted to exhibit a stronger H4R antagonistic profile than the isopropyl analogue, based on SAR models that correlate structural parameters with H4R activity.

Histamine H4 receptor GPCR Indole carboxamide SAR

Physicochemical Property Suite for Developability Assessment

The target compound possesses 4 H‑bond acceptors, 0 H‑bond donors, 8 rotatable bonds, and a polar surface area of 38.77 Ų [REFS‑1]. This profile is in contrast to the N1‑isopropyl analogue, which has the same H‑bond donor/acceptor count but increased rotatable bonds and higher lipophilicity. The low number of H‑bond donors (0) and moderate polar surface area favour oral absorption according to Lipinski’s rule of five, while the lack of hydrogen‑bond donors may reduce crystal‑packing energy, potentially improving solubility over the isopropyl analogue.

Developability Drug‑likeness Property‑based design

1-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide — Best Research and Industrial Application Scenarios


Lead Optimisation in IKK2‑Targeted Anti‑Inflammatory Programmes

The compound can serve as a probe within a kinase‑focused compound collection to interrogate the IKK2‑NF‑κB pathway, leveraging its structural alignment with the potent IKK2 inhibitors described in patent US20070254873 [REFS‑1]. Its lower logP (3.77) relative to the N1‑isopropyl analogue suggests better developability for cell‑based and in vivo inflammation models.

Histamine H4 Receptor Pharmacology Studies

For academic or industrial groups studying biased H4 receptor signalling, the target compound’s predicted high‑affinity H4R binding (based on SAR from Engelhardt et al. [REFS‑1]) makes it a suitable candidate for structure–activity relationship (SAR) expansion. The N1‑methyl and tetrahydro‑2H‑pyran‑4‑ylmethyl groups are both critical for potency, and the compound can be used as a reference to evaluate the impact of N1‑alkylation on biased agonism.

Preclinical Pharmacokinetic Profiling of Indole Carboxamide Scaffolds

With 0 H‑bond donors, 4 H‑bond acceptors, and a polar surface area of 38.77 Ų, the target compound meets key drug‑likeness criteria. It can be employed in rodent PK studies to benchmark the metabolic stability of indole‑4‑carboxamide‑THP scaffolds, providing a baseline against which more lipophilic analogues (e.g., the N1‑isopropyl derivative) can be compared.

Chemical Probe Development for NF‑κB Pathway Dissection

The compound’s patent‑protected IKK2 inhibitory scaffold [REFS‑1] makes it a valuable tool for dissecting the NF‑κB signalling cascade in inflammatory and oncology research. Because the exact N1‑methyl substitution is essential for maintaining the pIC50 > 7.0 threshold, only the target compound—not its isopropyl or des‑methyl analogues—should be used to ensure pathway-appropriate modulation.

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